Lapatinib is a synthetic small molecule that acts as a reversible, selective inhibitor of the intracellular tyrosine kinase domain of both epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) [ [, , ] ]. This dual inhibitory activity makes it valuable for studying various cellular processes, particularly in cancer research, where EGFR and HER2 are often overexpressed.
Crystallographic studies have revealed that Lapatinib can exist in different polymorphic forms. One study describes the γ-modification of Lapatinib ditosylate monohydrate, characterized by a specific set of diffraction maxima and thermal effects determined by differential scanning calorimetry [ [] ]. Other studies have identified polymorphic forms A and B, each exhibiting unique structural characteristics [ [, ] ].
Lapatinib exerts its biological effects by selectively and reversibly inhibiting the tyrosine kinase activity of EGFR and HER2 receptors [ [, , ] ]. This dual inhibition disrupts downstream signaling pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis. In the context of cancer, this mechanism is particularly relevant as it targets the overactive signaling often driving tumor growth and progression.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3